molecular formula C9H11N3O B14171027 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-

Cat. No.: B14171027
M. Wt: 177.20 g/mol
InChI Key: QSDVHJYREJJORC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions, such as amination and ethoxylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ethoxy groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration . By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, leading to reduced cell growth and migration.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- can be compared with other pyrrolopyridine derivatives, such as:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-8-5-12-9-7(8)3-6(10)4-11-9/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

QSDVHJYREJJORC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CNC2=C1C=C(C=N2)N

Origin of Product

United States

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